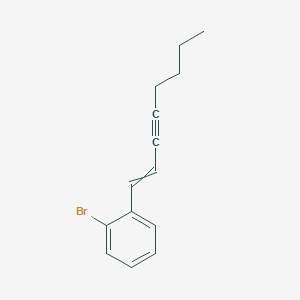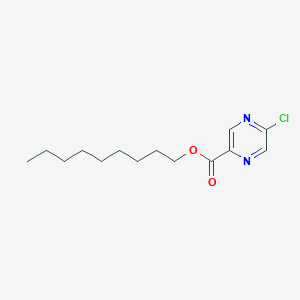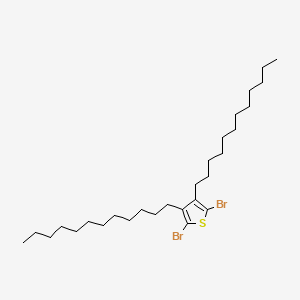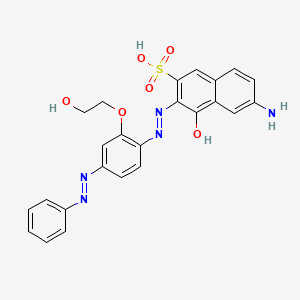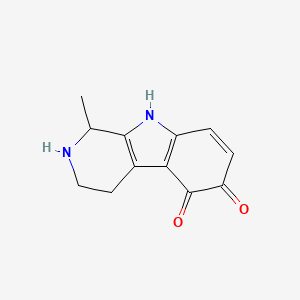
Tellurodiphosphorous tetraamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- TDTA is a member of the tetraamide family, which includes compounds with multiple amide (NH₂) groups.
- Its unique combination of elements makes it an intriguing compound for both fundamental research and practical applications.
Tellurodiphosphorous tetraamide: (TDTA) is a chemical compound with the formula P₂N₂Te. It consists of two phosphorus atoms (P), two nitrogen atoms (N), and one tellurium atom (Te) arranged in a linear structure.
Preparation Methods
Synthetic Routes: TDTA can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with ammonia (NH₃) or hydrazine (N₂H₄).
Reaction Conditions: The reaction typically occurs at elevated temperatures and in an inert atmosphere.
Industrial Production: Although not widely used industrially, TDTA can be prepared on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: TDTA exhibits interesting reactivity due to its tellurium-nitrogen-phosphorus framework.
Common Reagents and Conditions: TDTA can undergo oxidation, reduction, and substitution reactions. Common reagents include halogens, reducing agents, and Lewis acids.
Major Products: Depending on the reaction conditions, TDTA can form tellurium-containing species, such as tellurium hydrides or tellurium oxides.
Scientific Research Applications
Chemistry: TDTA serves as a model compound for studying tellurium chemistry and its interactions with other elements.
Biology and Medicine: Although less explored, tellurium compounds have potential antimicrobial and antitumor properties. TDTA’s role in these areas warrants further investigation.
Industry: TDTA’s industrial applications are limited, but its reactivity could inspire novel catalysts or materials.
Mechanism of Action
- The exact mechanism by which TDTA exerts its effects remains an active area of research.
- Potential molecular targets include enzymes, proteins, or cellular pathways influenced by tellurium compounds.
Comparison with Similar Compounds
Uniqueness: TDTA’s combination of tellurium, phosphorus, and nitrogen sets it apart from other tetraamides.
Similar Compounds: Other tetraamides include sulfur-containing analogs (e.g., tetrasulfur tetraamide) and selenium-containing compounds (e.g., tetraselenium tetraamide).
Properties
CAS No. |
133754-41-3 |
|---|---|
Molecular Formula |
H8N4P2Te |
Molecular Weight |
253.6 g/mol |
InChI |
InChI=1S/H8N4P2Te/c1-5(2)7-6(3)4/h1-4H2 |
InChI Key |
GYDZPJDLHMEBAP-UHFFFAOYSA-N |
Canonical SMILES |
NP(N)[Te]P(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
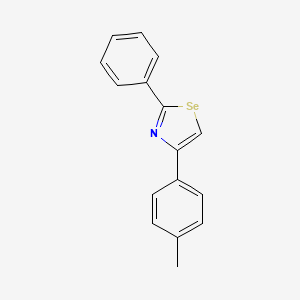
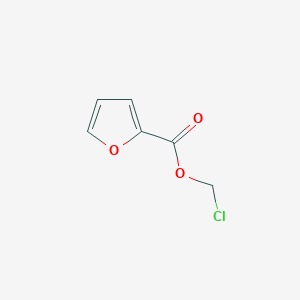
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
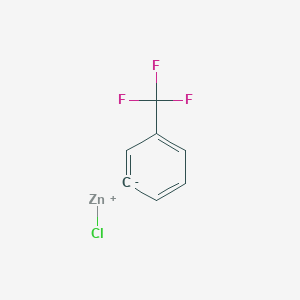
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
